6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3ClN4O2. It is characterized by a fused ring system consisting of an imidazole and a pyridazine ring, with a chlorine atom at the 6-position and a nitro group at the 3-position.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of other compounds , which suggests it may interact with various biological targets.
Mode of Action
The compound has a nitro group and a chloro group attached to the imidazo[1,2-b]pyridazine core, which may influence its interaction with biological targets .
Result of Action
It has been used in the synthesis of other compounds, suggesting it may have a role in various biological processes .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of other complex molecules
Cellular Effects
Some studies suggest that it may have activity against certain types of cells
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitro-4-chloropyridazine with formamide, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 6-Amino-3-nitroimidazo[1,2-b]pyridazine.
Substitution: Various substituted imidazo[1,2-b]pyridazines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-nitroimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antikinetoplastid agents, which are used to treat diseases caused by kinetoplastid parasites such as Leishmania and Trypanosoma.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the synthesis of various agrochemicals and pharmaceuticals, contributing to the development of new drugs and crop protection agents.
Comparison with Similar Compounds
3-Nitroimidazo[1,2-a]pyridine: Another nitroimidazole derivative with similar antikinetoplastid activity.
6-Chloro-2-methylimidazo[1,2-b]pyridazine: A structurally related compound with different substituents that affect its chemical reactivity and biological activity.
Uniqueness: 6-Chloro-3-nitroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a nitro group in the fused ring system enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEZMDPWGDWYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441394 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-76-8 | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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